molecular formula C8H15NO B14686568 Morpholine, 4-(1-methyl-2-propenyl)- CAS No. 33591-72-9

Morpholine, 4-(1-methyl-2-propenyl)-

Cat. No.: B14686568
CAS No.: 33591-72-9
M. Wt: 141.21 g/mol
InChI Key: UOPDQMHGZFVWCD-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C8H15NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a 1-methyl-2-propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-methyl-2-propenyl)- typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 1-methyl-2-propenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, Morpholine, 4-(1-methyl-2-propenyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a ligand in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules .

Medicine: In medicine, Morpholine, 4-(1-methyl-2-propenyl)- is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-methyl-2-propenyl)- depends on its specific application

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • Morpholine, 4-(2-methyl-1-propenyl)-
  • 1-Morpholino-2-methylpropene
  • 2-Methyl-1-morpholino-1-propene
  • 2-Methyl-1-morpholinopropene
  • 4-(2-Methyl-1-propenyl)morpholine
  • 4-(2-Methylpropenyl)morpholine
  • N-Isobutenyl morpholine

Comparison: Morpholine, 4-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .

Properties

CAS No.

33591-72-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-but-3-en-2-ylmorpholine

InChI

InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h3,8H,1,4-7H2,2H3

InChI Key

UOPDQMHGZFVWCD-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1CCOCC1

Origin of Product

United States

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